molecular formula C12H22N2O3 B112417 tert-Butyl (1-acetylpiperidin-4-yl)carbamate CAS No. 283167-28-2

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

Cat. No. B112417
M. Wt: 242.31 g/mol
InChI Key: YBNZMQXSIQUIHZ-UHFFFAOYSA-N
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Description

“tert-Butyl (1-acetylpiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 283167-28-2. It has a molecular weight of 242.32 and its IUPAC name is tert-butyl 1-acetyl-4-piperidinylcarbamate . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16). The InChI key is YBNZMQXSIQUIHZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 2-8°C in dry conditions .

Scientific Research Applications

Carbamate Chemistry and Applications

  • Acetylcholinesterase Inhibition : Carbamates act as effective acetylcholinesterase inhibitors due to their ability to carbamoylate a serine residue in the enzyme's active site. This process significantly slows down the hydrolysis (decarbamoylation) of carbamoylated acetylcholinesterase, making carbamates valuable in the development of insecticides and therapeutic agents (Rosenberry & Cheung, 2019).

  • Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants (SPAs) : Research on the environmental presence, human exposure, and toxicity of SPAs highlights the need for understanding the environmental behaviors and potential health impacts of various synthetic compounds, including carbamates. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) exhibit potential hepatic toxicity and endocrine-disrupting effects, underscoring the importance of studying the environmental fate and biological effects of related compounds (Liu & Mabury, 2020).

  • Biodegradation of Ethers in Soil and Groundwater : Understanding the biodegradation pathways and fate of ethers such as ethyl tert-butyl ether (ETBE) in environmental matrices can provide insights into the environmental stability and degradation potential of tert-Butyl (1-acetylpiperidin-4-yl)carbamate. Microorganisms capable of degrading ETBE aerobically offer potential avenues for bioremediation strategies applicable to a wide range of compounds (Thornton et al., 2020).

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl N-(1-acetylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNZMQXSIQUIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627979
Record name tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

CAS RN

283167-28-2
Record name tert-Butyl (1-acetylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of O-tert-butyl N-(piperidin-4-yl)carbamate (4.0 g) in dichloromethane (40 ml) were added pyridine (1.94 ml), dichloromethane (40 ml), acetic anhydride (20.8 ml) and then N,N-dimethylaminopyridine (0.1 g) at ambient temperature. After stirring for 3 hours, the mixture was washed with 0.1N hydrochloric acid, water, and brine. After drying with magnesium sulfate, the solvents were removed under reduced pressure. After rinse with diisopropyl ether, O-tert-butyl N-(1-acetylpiperidin-4-yl)carbamate (4.01 g) was obtained.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step Two
Quantity
20.8 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl piperidin-4-ylcarbamate (200 g, 1 mol) and Et3N (150 g, 1.5 mol) in DCM (3000 mL) was added Ac2O (102 g, 1 mol) dropwise over 1 h, while maintained the temperature at 0° C. After addition, the mixture was stirred 0° C. for another 2 h, at which time TLC showed the reaction was completed. The solution was quenched by addition of water (1 L). The organic phase was collected and washed with saturated aqueous NaHCO3 (1 L), dried (Na2SO4) and concentrated to give crude product. Four batches were run in parallel and produced a combined crude product weight of 670 g. This crude was used directly in the step. LCMS (m/z): 243.1 (M+1).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
102 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl piperidin-4-ylcarbamate (200 g, 1 mol) and Et3N (150 g, 1.5 mol) in DCM (3000 mL) was added Ac2O (102 g, 1 mol) dropwise over 1 h, while maintained the temperature at 0° C. After addition, the mixture was stirred 0° C. for another 2 h, at which time TLC showed the reaction was completed. The solution was quenched by addition of water (1 L). The organic phase was collected and washed with saturated aqueous NaHCO3 (1 L), dried (Na2SO4) and concentrated to give crude product. Four batches were run in parallel and produced a combined crude product weight of 670 g. This crude was used directly in the step. LCMS (m/z): 243.1 (M+1).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
102 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One

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